molecular formula C9H16N2 B2736335 (8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane] CAS No. 2375247-97-3

(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]

Cat. No. B2736335
CAS RN: 2375247-97-3
M. Wt: 152.241
InChI Key: DCYMFJIEZZWFOY-QMMMGPOBSA-N
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Description

Spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane] or 8As is a novel compound with potential applications in scientific research. This molecule has a unique spirocyclic structure that makes it an interesting target for synthesis and study. In

Scientific Research Applications

Synthesis and Transformation

  • Acylation and Ring Transformation: Spiro compounds, including those related to the queried chemical structure, have been studied for their acylation reactions and subsequent transformation into different heterocyclic compounds. For instance, acylation of spiro(1-pyrazoline-3,1′-cyclopropanes) yields 1-acyl-3-(2-chloroethyl)-2-pyrazolines, which can be further transformed into 1,4,5,6-tetrahydropyridazines under specific conditions (Tomilov et al., 1995).
  • Cascade Ring Enlargement: The structural manipulation of isoxazolidines formed from cyclopropylideneacetates demonstrates a methodology for synthesizing indolizinone derivatives, highlighting the versatility of spirocyclic compounds in synthetic chemistry (Zorn et al., 1998).

Antiviral and Antifungal Activities

  • Antiviral Activity: Spiro derivatives have shown significant antiviral activity, particularly against influenza A virus. Certain aminoadamantane derivatives exhibited inhibitory effects on the cytopathicity of influenza A virus at concentrations lower than those of amantadine and without cytotoxicity to host cells (Kolocouris et al., 1994).

Heterocyclic Compound Synthesis

  • Novel Spiro Derivatives: Research into spiro derivatives for pyrrolopyrimidines as anti-hyperglycemic compounds and their synthesis methods showcases the potential therapeutic applications of spiro compounds in treating hyperglycemia (Fatahala et al., 2018).
  • Functionalized Heterocycles: The creation of spiro β-lactam and thiazolidinone compounds incorporating quinones indicates the broad applicability of spiro compounds in designing drugs with potential biological activity (Khalafallah et al., 2006).

properties

IUPAC Name

(8aS)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-9(1)5-8-6-10-3-4-11(8)7-9/h8,10H,1-7H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYMFJIEZZWFOY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3CNCCN3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@H]3CNCCN3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]

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